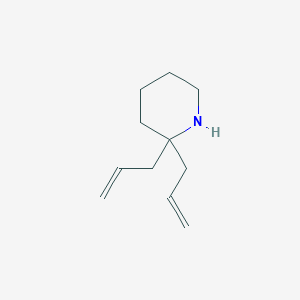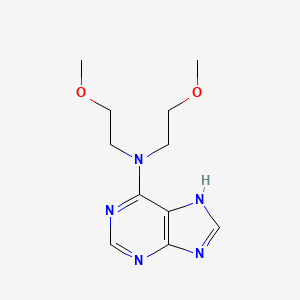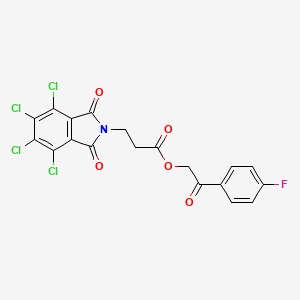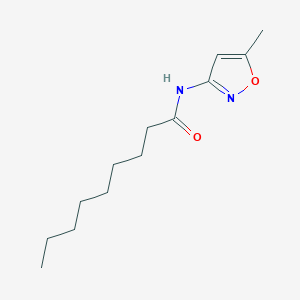![molecular formula C31H27ClN2O3 B12464806 7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the spirobenzofuran-xanthene family, which is characterized by a spiro linkage between a benzofuran and a xanthene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Xanthene Moiety: The xanthene ring is introduced through a series of condensation reactions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran and xanthene intermediates under specific conditions.
Functional Group Modifications: The chlorophenyl and diethylamino groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The chlorophenyl and diethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
科学的研究の応用
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The chlorophenyl and diethylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
類似化合物との比較
Similar Compounds
- 3’-[(2-Chlorophenyl)amino]-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Bromophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Chlorophenyl)amino]-3’-(dimethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
Uniqueness
The uniqueness of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenyl and diethylamino groups makes it particularly versatile in various chemical reactions and research applications.
特性
分子式 |
C31H27ClN2O3 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
2'-(2-chloroanilino)-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-4-34(5-2)20-14-15-23-29(17-20)36-28-16-19(3)27(33-26-13-9-8-12-25(26)32)18-24(28)31(23)22-11-7-6-10-21(22)30(35)37-31/h6-18,33H,4-5H2,1-3H3 |
InChIキー |
NANFBZCVVHXUFA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12464734.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)

![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)

![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)

![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)

